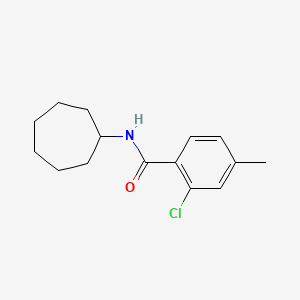
2-chloro-N-cycloheptyl-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-cycloheptyl-4-methylbenzamide, also known as Milacemide, is a synthetic compound that belongs to the benzamide class of drugs. It was first discovered in the 1970s and has since been extensively studied for its potential therapeutic applications. Milacemide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 2-chloro-N-cycloheptyl-4-methylbenzamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-chloro-N-cycloheptyl-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
2-chloro-N-cycloheptyl-4-methylbenzamide has several advantages as a research compound. It is relatively easy to synthesize and has been well-studied, making it a reliable and well-established research tool. However, there are also some limitations to its use. 2-chloro-N-cycloheptyl-4-methylbenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, the compound is not very soluble in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-chloro-N-cycloheptyl-4-methylbenzamide. One area of interest is the compound's potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the compound's mechanism of action and potential therapeutic effects in these conditions. Additionally, 2-chloro-N-cycloheptyl-4-methylbenzamide may have potential applications in the treatment of depression, anxiety, and schizophrenia, and further research is needed to explore these possibilities. Finally, the development of new synthesis methods and analogs of 2-chloro-N-cycloheptyl-4-methylbenzamide may lead to the discovery of even more effective compounds with potential therapeutic applications.
合成法
2-chloro-N-cycloheptyl-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with cycloheptylamine in the presence of anhydrous aluminum chloride. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-cycloheptyl-4-methylbenzamide. The synthesis method has been well-established and is widely used in laboratories.
科学的研究の応用
2-chloro-N-cycloheptyl-4-methylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
2-chloro-N-cycloheptyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11-8-9-13(14(16)10-11)15(18)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTWUTKSUDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)
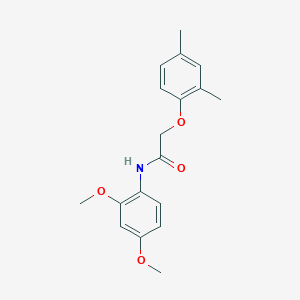
![4-[(4-chloro-2-methylphenoxy)acetyl]morpholine](/img/structure/B5748946.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5748951.png)
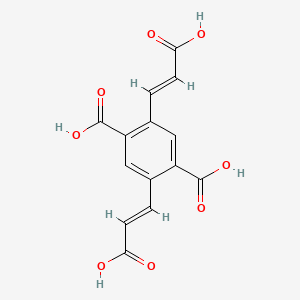
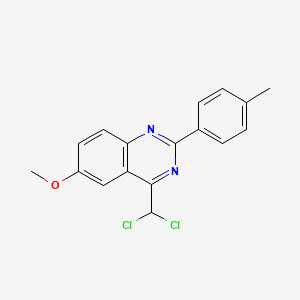
![5-[(2-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748964.png)
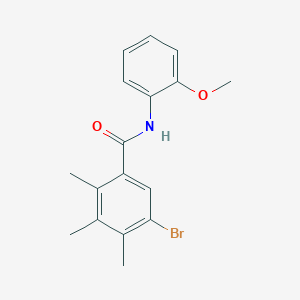
![2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5748970.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5748981.png)

![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5749009.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)